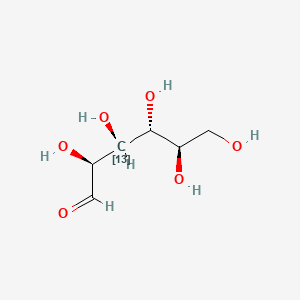
D-Mannose-3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Altrose-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second position of D-Altrose. D-Altrose itself is an aldohexose sugar, which is a C-3 epimer of D-glucose. The incorporation of the carbon-13 isotope makes D-Altrose-2-13C particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Altrose-2-13C can be synthesized through both chemical and enzymatic methods. Chemically, it can be synthesized by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Altrose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Altrose-2-13C typically involves the use of microbial metabolism and biotechnological processes. These methods are advantageous as they avoid the use of harsh chemicals and reduce unwanted impurities in the final product .
Chemical Reactions Analysis
Types of Reactions: D-Altrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Altrose-2-13C can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield D-altroic acid, while reduction may produce D-altrose alcohol .
Scientific Research Applications
D-Altrose-2-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Altrose-2-13C involves its incorporation into metabolic pathways where it competes with D-glucose at the cellular level. This competition can suppress the production of reactive oxygen species in mitochondria, thereby exhibiting antioxidant properties. The carbon-13 labeling allows researchers to track the incorporation and metabolization of D-Altrose-2-13C, providing insights into metabolic networks and identifying crucial intermediates.
Comparison with Similar Compounds
- D-Glucose
- D-Mannose
- D-Galactose
- D-Allose
- D-Psicose
Comparison: D-Altrose-2-13C is unique due to its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. Unlike other similar compounds, D-Altrose-2-13C provides detailed structural and dynamic insights into carbohydrate molecules and their interactions within biological systems .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-AGXBLAHOSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)





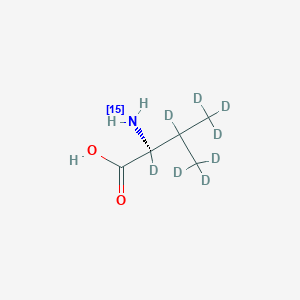
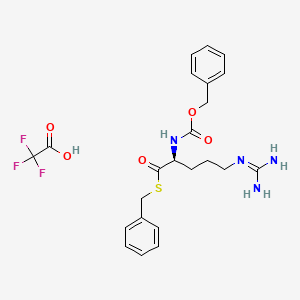
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
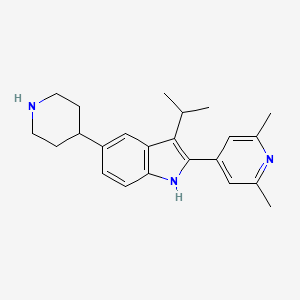
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
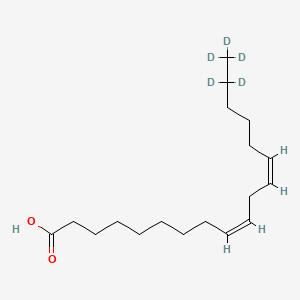
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
